4-Hydroxy Alverine beta-D-Glucuronide

Pharmacokinetics Drug Metabolism Bioequivalence

4-Hydroxy Alverine beta-D-Glucuronide is the primary circulating metabolite of the antispasmodic drug alverine, formed via glucuronidation of the active 4-hydroxy alverine. In human pharmacokinetic studies, total 4-hydroxy alverine (free plus conjugated) accounts for approximately 94% of alverine-related material in systemic circulation, with the glucuronide conjugate representing the vast majority of this exposure.

Molecular Formula C26H35NO7
Molecular Weight 473.6 g/mol
Cat. No. B13856677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy Alverine beta-D-Glucuronide
Molecular FormulaC26H35NO7
Molecular Weight473.6 g/mol
Structural Identifiers
SMILESCCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O
InChIInChI=1S/C26H35NO7/c1-2-27(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(15-13-19)33-26-23(30)21(28)22(29)24(34-26)25(31)32/h3-5,8-9,12-15,21-24,26,28-30H,2,6-7,10-11,16-17H2,1H3,(H,31,32)/t21-,22-,23+,24-,26+/m0/s1
InChIKeyROSKDYIQPTYGEV-TYUWDEHNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy Alverine beta-D-Glucuronide: A Critical Reference Standard for Alverine Bioanalysis and Metabolite Quantification


4-Hydroxy Alverine beta-D-Glucuronide is the primary circulating metabolite of the antispasmodic drug alverine, formed via glucuronidation of the active 4-hydroxy alverine. In human pharmacokinetic studies, total 4-hydroxy alverine (free plus conjugated) accounts for approximately 94% of alverine-related material in systemic circulation, with the glucuronide conjugate representing the vast majority of this exposure [1]. As a polar, Phase II conjugate with molecular formula C₂₆H₃₅NO₇ and a molecular weight of 473.56 g/mol, this metabolite requires dedicated synthesis and characterization as a reference standard for use in LC-MS/MS method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) and commercial production of alverine formulations [2]. Its availability as a characterized reference material is essential for achieving regulatory compliance in bioequivalence and impurity profiling studies.

Why 4-Hydroxy Alverine beta-D-Glucuronide Cannot Be Substituted by Alverine or Other Metabolite Standards in Regulated Bioanalysis


The analytical response and pharmacokinetic profile of 4-Hydroxy Alverine beta-D-Glucuronide are fundamentally distinct from those of the parent drug alverine and other metabolites such as 4-hydroxy alverine or N-desethyl alverine. Interchanging these compounds as calibrants or QC samples would introduce significant quantitative error. For instance, alverine parent exhibits extreme inter-individual pharmacokinetic variability (CV% ~209% for AUC₀₋ₜ) whereas the glucuronide metabolite shows far lower variability (CV% ~45%), meaning a method calibrated only for the parent would lack the precision and accuracy needed for the dominant circulating species [1]. Furthermore, the glucuronide conjugate requires a unique HPLC-MS/MS method with specific MRM transitions (e.g., m/z 474.256 → 298.000) and has demonstrated different extraction recovery (87% for the glucuronide vs. 75% for alverine) [1]. Using a generic alverine standard cannot satisfy regulatory expectations for a fully validated, metabolite-specific assay.

Quantitative Differentiation of 4-Hydroxy Alverine beta-D-Glucuronide for Scientific Selection and Procurement


Dominant Circulating Metabolite: The Glucuronide Conjugate Accounts for the Vast Majority of Alverine-Related Exposure

Following a single 120 mg oral dose of alverine citrate in healthy volunteers, the systemic exposure (AUC₀₋ₜ) of 4-hydroxy alverine glucuronide (1,996,700 pg·h/mL) is approximately 130-fold higher than that of free 4-hydroxy alverine (15,336 pg·h/mL) and approximately 31-fold higher than that of unchanged alverine (64,743 pg·h/mL). The parent drug alverine represents only about 3% of total circulating alverine-related material, whereas total 4-hydroxy alverine (free plus conjugated) accounts for 94% [1]. This demonstrates that the glucuronide conjugate is the analytically dominant species, and any robust bioanalytical method intended for pharmacokinetic or bioequivalence assessment must be capable of quantifying this metabolite.

Pharmacokinetics Drug Metabolism Bioequivalence Metabolite Profiling

Lower Pharmacokinetic Variability: The Glucuronide Metabolite Offers a More Precise Exposure Marker than Parent Alverine

The pharmacokinetic variability of 4-hydroxy alverine glucuronide (AUC₀₋ₜ CV% = 45%) is substantially lower than that of alverine parent (AUC₀₋ₜ CV% = 209%) and N-desethyl alverine (AUC₀₋ₜ CV% = 163%). Additionally, the maximum plasma concentration (Cmax) for the glucuronide (752,123 pg/mL, CV% = 35%) is far more consistent across subjects than alverine Cmax (12,967 pg/mL, CV% = 219%) [1]. This reduced variability makes the glucuronide a more reliable and statistically powerful endpoint for bioequivalence studies, potentially reducing required sample sizes and improving study power.

Pharmacokinetics Inter-individual Variability Bioequivalence Study Design Method Validation

Validated HPLC-MS/MS Method with Defined Extraction Recovery: A Method Transfer-Ready Reference Standard

The first fully validated HPLC-MS/MS method for simultaneous quantification of alverine and its metabolites reported an extraction recovery of 87% for 4-hydroxy alverine glucuronide across three QC levels, which is higher than that of alverine (75%), 4-hydroxy alverine (84%), and N-desethyl alverine (76%) [1]. The method utilizes a specific MRM transition of m/z 474.256 → 298.000 with buprenorphine-3-β-D-glucuronide as internal standard, and employs Discovery C18 (12.5 cm × 2.1 mm; 5 µm) reversed-phase columns with a mobile phase of 10 mM ammonium formate (pH 4.5) and acetonitrile. The assay has a documented linear calibration range and has been applied to clinical study samples.

LC-MS/MS Method Validation Extraction Recovery Reference Standard Characterization

High-Purity Reference Standard Enabling Accurate Calibration: 98.6% Purity as the Published Benchmark

The reference standard of 4-hydroxy alverine glucuronide used in the primary pharmacokinetic study had a certified purity of 98.6% (obtained from TLC Pharmaceutical Standards), which is higher than the purity of the co-analyzed free 4-hydroxy alverine hydrochloride reference standard (98.3%) [1]. This high purity is essential for accurate preparation of calibration standards and quality control samples in regulated bioanalysis, where potency assignment directly impacts reported concentration values. Commercially available reference standards from multiple suppliers typically specify purities ranging from ≥90% (Clearsynth) to ≥98% (Naarini, TLC), making purity a key procurement differentiator .

Reference Standard Purity Metabolite Quantification Regulatory Compliance Quality Control

Regulatory Utility: The Glucuronide Conjugate as a Required Analyte in Alverine Impurity and Metabolite Profiling

The 4-hydroxy alverine glucuronide is classified as an impurity/degradation product of alverine formulations and is required for pharmaceutical impurity profiling in accordance with ICH Q3A/Q3B guidelines [1]. Unlike the parent drug or simple Phase I metabolites, this Phase II conjugate is specifically monitored during stability studies and release testing of alverine drug products. Reference standards of this glucuronide are explicitly listed as mandatory for ANDA submissions, as they enable traceability against pharmacopeial standards (USP or EP) . In contrast, N-desethyl alverine or free 4-hydroxy alverine standards cannot substitute for the glucuronide in impurity assays due to differences in chromatographic retention, mass spectrometric response, and regulatory expectations.

Impurity Profiling ANDA Requirements Pharmaceutical Quality Control ICH Guidelines

Procurement-Driven Application Scenarios for 4-Hydroxy Alverine beta-D-Glucuronide Reference Standard


Bioequivalence Studies for Generic Alverine ANDA Submissions

The 4-hydroxy alverine glucuronide reference standard is required as a primary calibrant for quantifying the major circulating metabolite in bioequivalence studies. As demonstrated by the pharmacokinetic data, this metabolite accounts for the vast majority of alverine-related exposure (AUC₀₋ₜ ~2,000,000 pg·h/mL vs. ~65,000 pg·h/mL for parent) and exhibits far lower inter-subject variability (CV% 45% vs. 209%) [1]. Using this standard enables a more robust and statistically efficient demonstration of bioequivalence between test and reference alverine formulations, directly supporting ANDA approval.

Development and Validation of HPLC-MS/MS Analytical Methods for Alverine Metabolite Profiling

The validated HPLC-MS/MS method published by Rizea-Savu et al. provides a directly transferable framework, including defined MRM transitions (m/z 474.256 → 298.000), chromatographic conditions, and an extraction recovery benchmark of 87% [1]. Laboratories can use the characterized reference standard to calibrate and validate their own methods, reducing method development cycle time and ensuring compliance with regulatory expectations for accuracy, precision, selectivity, and recovery.

Pharmaceutical Impurity Profiling and Stability Testing of Alverine Drug Products

As a primary glucuronide impurity of alverine, this standard is required for the development and validation of stability-indicating methods [1]. The compound must be resolved and quantified in forced degradation studies, and its reference standard is essential for establishing relative response factors, determining impurity limits per ICH Q3B, and demonstrating analytical method specificity during ANDA review.

Clinical Pharmacokinetic Studies Investigating Alverine Metabolic Phenotyping

The lower pharmacokinetic variability of the glucuronide (CV% 45%) relative to the parent drug (CV% 209%) makes it a more discriminative biomarker for alverine metabolic phenotyping studies [1]. Researchers investigating poor vs. extensive hydroxylator phenotypes benefit from quantifying this metabolite, as it was the only analyte showing no statistically significant outlier behavior, making it the most reliable marker for defining population pharmacokinetic models.

Quote Request

Request a Quote for 4-Hydroxy Alverine beta-D-Glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.